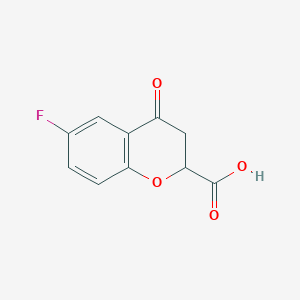

Ácido 6-fluoro-4-oxocromano-2-carboxílico

Descripción general

Descripción

6-Fluoro-4-oxochroman-2-carboxylic acid is a fluorinated carboxylic acid with the molecular formula C₁₀H₇FO₄. This compound is an intermediate in the synthesis of the drug Fidarestat, which is used to treat complications of diabetes by inhibiting aldose reductase . The structure of 6-Fluoro-4-oxochroman-2-carboxylic acid includes a dihydropyranone ring that adopts an envelope conformation .

Aplicaciones Científicas De Investigación

6-Fluoro-4-oxochroman-2-carboxylic acid has several scientific research applications:

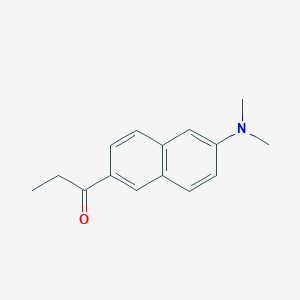

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: As an intermediate in the synthesis of Fidarestat, it plays a role in developing treatments for diabetic complications.

Mecanismo De Acción

Target of Action

6-Fluoro-4-oxochroman-2-carboxylic acid (FCCA) is an intermediate in the synthesis of the drug Fidarestat . Fidarestat is known to show strong inhibition to aldose reductases , which are enzymes involved in the conversion of glucose to sorbitol. This process is part of the polyol pathway, which plays a significant role in the complications of diabetes .

Mode of Action

It is known that fcca is produced by the catalysis of two esterases, ests and estr, isolated from geobacillus thermocatenulatus . These esterases act on the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system . The highly enantioselective mechanisms were revealed by molecular simulations .

Biochemical Pathways

The biochemical pathways affected by FCCA are related to its role as an intermediate in the synthesis of Fidarestat . Fidarestat inhibits aldose reductases, thereby affecting the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol, a process that can lead to complications in diabetic patients when it occurs at high rates .

Pharmacokinetics

The enzymatic resolution method of fccas based on two esterases, ests and estr, represents significant advantages over chemical resolution methods

Result of Action

The result of FCCA’s action is the production of optically pure FCCAs, with (S) and ®-configurations . These are pivotal chiral building blocks in the pharmaceutical industry . In a study, ten batches of sequential resolution were performed, and 229.3 mM (S)-FCCAs with 96.9% ee, and 224.1 mM ®-FCCAs with 99.1% ee were obtained in 40 h, affording a 93.5% total mole yield .

Action Environment

The action environment of FCCA involves an aqueous–toluene biphasic system . In this system, only the aqueous phase needs to be replaced to sequentially change the immobilized cells of EstS or EstR and recover optically pure FCCAs in turn, while the organic phase is retained and MFCC is continually supplemented after every two batches . This suggests that the action, efficacy, and stability of FCCA can be influenced by the characteristics of the biphasic system used.

Métodos De Preparación

The synthesis of 6-Fluoro-4-oxochroman-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as 6-fluorochroman-2-carboxylic acid.

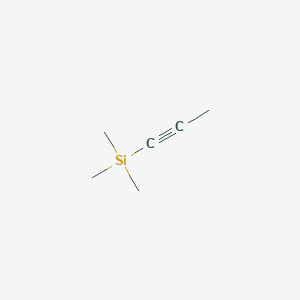

Fluorination: The precursor undergoes fluorination to introduce the fluorine atom at the desired position.

Oxidation: The compound is then oxidized to form the oxochroman structure.

Carboxylation: Finally, carboxylation is performed to introduce the carboxylic acid group.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing environmental impact.

Análisis De Reacciones Químicas

6-Fluoro-4-oxochroman-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Hydrogenation: Hydrogenation reactions can reduce the double bonds in the chroman ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

6-Fluoro-4-oxochroman-2-carboxylic acid can be compared with other similar compounds, such as:

6-Fluorochroman-2-carboxylic acid: Lacks the oxo group, making it less reactive in certain chemical reactions.

4-Oxochroman-2-carboxylic acid: Lacks the fluorine atom, which affects its chemical properties and reactivity.

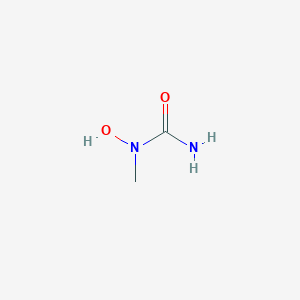

6-Fluoro-4-oxochroman-2-carboxamide: Contains an amide group instead of a carboxylic acid group, altering its solubility and reactivity.

The uniqueness of 6-Fluoro-4-oxochroman-2-carboxylic acid lies in its combination of a fluorine atom, an oxo group, and a carboxylic acid group, which confer specific chemical properties and reactivity.

Propiedades

IUPAC Name |

6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXXHZKFLLLJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380991 | |

| Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105300-40-1 | |

| Record name | 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105300-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B131992.png)

![14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one](/img/structure/B132011.png)